molecular formula C20H12BrClN2O3 B15020660 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol

Cat. No.: B15020660
M. Wt: 443.7 g/mol
InChI Key: UNKUQRZSKPRJFM-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol typically involves the condensation of 2-aminophenol with an aldehyde under specific reaction conditions. The process may include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and efficiency of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of halogen atoms.

    Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or water are commonly used in these reactions.

    Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.

Scientific Research Applications

2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The anticancer activity could be attributed to its interaction with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds include:

    Benzoxazole: A simpler structure with similar biological activities.

    Benzimidazole: An analog with nitrogen replacing the oxygen atom.

    Benzothiazole: An analog with sulfur replacing the oxygen atom.

    Benzofuran: An analog without the nitrogen atom.

The uniqueness of 2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol lies in its specific functional groups and the combination of bromine and chlorine atoms, which may enhance its biological activity and specificity .

Properties

Molecular Formula

C20H12BrClN2O3

Molecular Weight

443.7 g/mol

IUPAC Name

2-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]iminomethyl]-4-bromo-6-chlorophenol

InChI

InChI=1S/C20H12BrClN2O3/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-14(17(25)9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H

InChI Key

UNKUQRZSKPRJFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O)O

Origin of Product

United States

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